L-Tyrosine, 2,5-dibromo-
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Overview
Description
L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid L-tyrosine, where two bromine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine, 2,5-dibromo- can be synthesized by brominating L-tyrosine. The process involves reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of L-Tyrosine, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine, 2,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the bromine atoms, reverting the compound to L-tyrosine.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine, 2,5-dibromo- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its role in enzyme inhibition and as a marker for oxidative stress.
Medicine: Investigated for its potential antimicrobial and antitumor activities.
Industry: Used in the synthesis of bromotyrosine alkaloids, which have various biological activities.
Mechanism of Action
The mechanism of action of L-Tyrosine, 2,5-dibromo- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Oxidative Stress Marker: It serves as a marker for oxidative stress by being a product of myeloperoxidase activity.
Pathways Involved: The compound is involved in pathways related to oxidative stress and enzyme regulation.
Comparison with Similar Compounds
L-Tyrosine: The parent compound without bromine substitutions.
3,5-Dibromo-L-tyrosine: Another brominated derivative with bromine atoms at different positions.
Uniqueness: L-Tyrosine, 2,5-dibromo- is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its selective bromination allows for targeted applications in research and industry .
Properties
CAS No. |
81818-46-4 |
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Molecular Formula |
C9H9Br2NO3 |
Molecular Weight |
338.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
CVLYJBHDGGDQSE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Br)O)Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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